molecular formula C10H11ClN2O3 B3250268 Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester CAS No. 201933-04-2

Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester

Cat. No.: B3250268
CAS No.: 201933-04-2
M. Wt: 242.66 g/mol
InChI Key: JTHRHYAXPNBMPA-WLRTZDKTSA-N
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Description

Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester is a chemical compound with the molecular formula C₁₂H₁₂ClN₂O₃. It is a derivative of benzoic acid, featuring an amino group, a chloro group, and a methoxyimino group attached to the benzene ring, with a methyl ester group at the carboxyl end.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-amino-3-chlorobenzoic acid as the starting material.

  • Reaction Steps:

    • Formation of Methoxyimino Group: The carboxyl group of 4-amino-3-chlorobenzoic acid is first converted to a methoxyimino group through a reaction with methoxyamine.

    • Esterification: The resulting compound is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods:

  • Batch Process: The compound is often synthesized in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure complete conversion.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

  • Reduction: Using reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Using nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻) in suitable solvents.

Major Products Formed:

  • Nitro Derivatives: Resulting from the oxidation of the amino group.

  • Amine Derivatives: Resulting from the reduction of the nitro group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

  • Benzoic Acid: The parent compound without any substituents.

  • 4-Amino-3-chlorobenzoic Acid: Lacks the methoxyimino and methyl ester groups.

  • 3-Chloro-4-methylbenzoic Acid: Contains a methyl group instead of an amino group.

Uniqueness: Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-amino-3-chloro-5-[(E)-methoxyiminomethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-15-10(14)6-3-7(5-13-16-2)9(12)8(11)4-6/h3-5H,12H2,1-2H3/b13-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHRHYAXPNBMPA-WLRTZDKTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester
Reactant of Route 2
Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester
Reactant of Route 3
Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester
Reactant of Route 4
Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 4-amino-3-chloro-5-[(methoxyimino)methyl]-, methyl ester

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